
Tetrapropenylsuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of succinic acid, where the hydrogen atoms are replaced by tetrapropenyl groups. This compound is typically a colorless to light yellow liquid at room temperature and is known for its low solubility in water but good solubility in organic solvents such as alcohols and esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrapropenylsuccinic acid can be synthesized through the reaction of maleic anhydride with a hydrocarbon distillate predominantly composed of C12 branched olefins derived from propylene tetramer . The reaction typically involves heating the reactants to facilitate the formation of the tetrapropenylsuccinic anhydride, which can then be hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where maleic anhydride and the hydrocarbon distillate are continuously fed and reacted under controlled temperatures and pressures. The resulting anhydride is then subjected to hydrolysis and purification processes to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapropenylsuccinic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: The anhydride form can be hydrolyzed to the acid form.
Addition Reactions: The double bonds in the tetrapropenyl groups can participate in addition reactions.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Addition Reactions: Often involve reagents like hydrogen or halogens under specific conditions.
Major Products:
Esters: Formed from esterification reactions.
Hydrolyzed Products: this compound from the hydrolysis of its anhydride form.
Applications De Recherche Scientifique
Tetrapropenylsuccinic acid has a wide range of applications in various fields:
Mécanisme D'action
The mechanism by which tetrapropenylsuccinic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. This property is leveraged in its use as a corrosion inhibitor and in drug delivery systems. The molecular targets and pathways involved often include interactions with metal ions and organic molecules, leading to the formation of protective layers or stable complexes .
Comparaison Avec Des Composés Similaires
Dodecenylsuccinic Anhydride: Similar in structure but exists in an anhydride form.
Octadecenylsuccinic Anhydride: Another similar compound with a longer alkyl chain.
Uniqueness: Tetrapropenylsuccinic acid is unique due to its specific branched tetrapropenyl groups, which impart distinct chemical properties such as enhanced solubility in organic solvents and specific reactivity patterns . This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Propriétés
Formule moléculaire |
C16H22O4 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2,2,3,3-tetrakis(prop-1-enyl)butanedioic acid |
InChI |
InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-12H,1-4H3,(H,17,18)(H,19,20) |
Clé InChI |
GGQRKYMKYMRZTF-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C=CC)(C(=O)O)C(C=CC)(C=CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


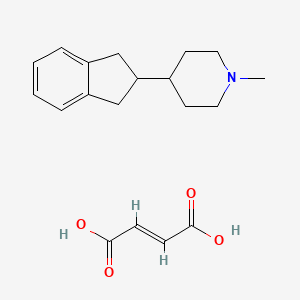
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
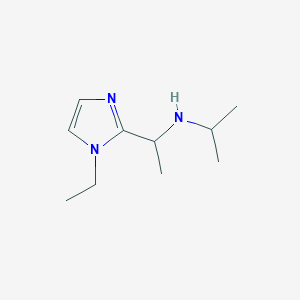
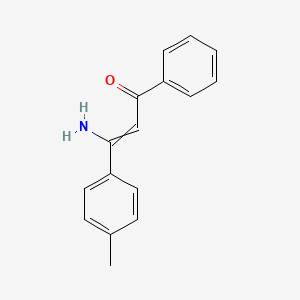
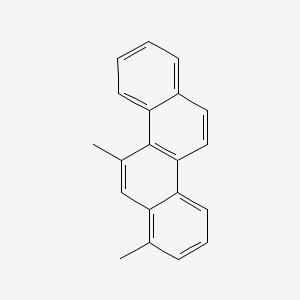

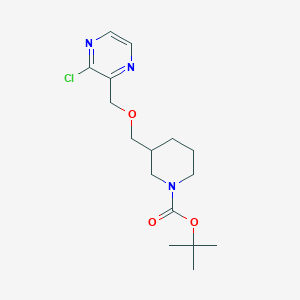
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
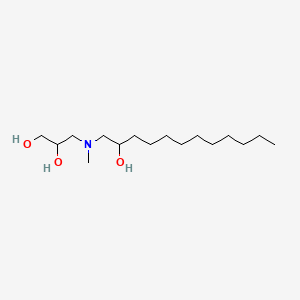
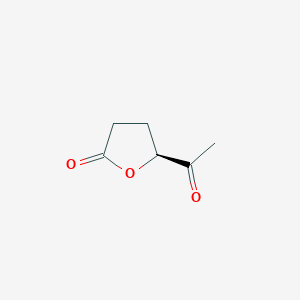
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)


![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
